molecular formula C11H7BF9N3 B1352731 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate CAS No. 862095-91-8

6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate

Cat. No.: B1352731
CAS No.: 862095-91-8
M. Wt: 362.99 g/mol
InChI Key: KIWCIWCCQVTPOY-UHFFFAOYSA-N
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Description

Discovery and Development of Pyrrolotriazolium Salts

The historical foundation for pyrrolotriazolium salt development can be traced to the pioneering work on benzoin condensation reactions, first reported by Liebig in 1832. This fundamental transformation, involving the dimerization of aldehydes to form benzoins, represented one of the earliest examples of organocatalytic carbon-carbon bond formation and established the conceptual framework for understanding how small organic molecules could facilitate complex synthetic transformations. The original cyanide-catalyzed benzoin reaction, while mechanistically intriguing, offered limited synthetic applications due to the toxicity and harsh reaction conditions required.

A crucial breakthrough occurred in 1943 when Ukai discovered that thiamine, or vitamin B₁, could catalyze the benzoin reaction. This discovery provided essential insights into the mechanism of thiamine-dependent enzymes and reinvigorated interest in this class of reactions. The recognition that ylides derived from thiamine, now classified as N-heterocyclic carbenes, were the actual catalytic species led to the development of new reaction types, including the Stetter addition of aldehydes to electron-deficient olefins. These early observations established the conceptual foundation for understanding how triazolium salts could serve as stable precursors to highly reactive carbene intermediates.

The evolution from thiazolium to triazolium-based systems represented a significant advancement in catalyst design. Early synthetic approaches to triazolium salts were developed by Knight and Leeper, who first reported chiral triazolium salts derived from 1,2-amino alcohols. These pioneering studies demonstrated that triazolium systems could provide enhanced stability and improved synthetic accessibility compared to their thiazolium counterparts. The incorporation of chiral elements derived from readily available starting materials such as 1,2-aminoindanol, as later developed by Rovis and coworkers, established practical synthetic routes to enantiopure catalysts.

Table 1: Historical Timeline of Pyrrolotriazolium Salt Development

Year Milestone Contributor(s) Significance
1832 First benzoin condensation Liebig Established fundamental organocatalytic transformation
1943 Thiamine-catalyzed benzoin reaction Ukai Revealed biological precedent for carbene catalysis
1991 First stable carbene isolation Arduengo Demonstrated carbene stability and synthetic utility
Early 2000s Chiral triazolium salt synthesis Knight, Leeper Introduced asymmetric catalysis potential
2000s Aminoindanol-derived catalysts Rovis Established practical synthetic routes

Evolution of N-Heterocyclic Carbene Precatalysts

The evolution of N-heterocyclic carbene precatalysts represented a paradigm shift in organocatalysis, moving from simple thiazolium systems to sophisticated triazolium architectures capable of generating highly active carbene species under mild conditions. The recognition that N-heterocyclic carbenes had become a notable area of research since Arduengo and coworkers reported the first stable carbene in 1991 provided the conceptual framework for understanding how triazolium salts could function as carbene precursors. This breakthrough demonstrated that carbenes, previously considered highly unstable reactive intermediates, could be isolated and characterized as stable compounds under appropriate conditions.

The development of triazolium-based carbene precursors involved systematic optimization of both electronic and steric factors that influenced carbene stability and reactivity. Early synthetic approaches focused on the efficient conversion of pyrrolidinone cores to triazolium salts through multi-step sequences involving Meerwein salt methylation, hydrazine condensation, and cyclization reactions. These synthetic protocols, while providing access to the desired triazolium structures, required careful optimization of reaction conditions to achieve acceptable yields and purity levels.

A significant advancement in the field occurred with the recognition that bicyclic triazolium scaffolds provided enhanced stability and improved catalytic performance compared to monocyclic systems. The incorporation of fused ring systems, particularly five-, six-, and seven-membered rings, allowed for fine-tuning of the electronic and steric environment around the carbene center. Detailed analyses of X-ray diffraction data for twenty triazolium salts revealed that changes in internal triazolyl NCN angles and positioning of proximal methylene groups significantly influenced the kinetic acidity and deprotonation rates of these systems.

The systematic study of structure-activity relationships in bicyclic triazolium systems revealed that five-membered fused rings provided significantly higher rates of deprotonation compared to six- or seven-membered alternatives. This fundamental insight guided the design of more efficient catalyst systems and provided a quantitative framework for understanding how structural modifications could influence catalytic performance. The development of reliable synthetic protocols for preparing N-mesityl hydrazine hydrochloride, despite modest yields of 36-40%, enabled large-scale preparation of these sophisticated catalyst systems from inexpensive starting materials.

Table 2: Structural Factors Influencing N-Heterocyclic Carbene Precatalyst Design

Structural Element Effect on Catalysis Design Rationale
Fused ring size Five-membered rings show highest deprotonation rates Optimal geometric constraints for carbene formation
Aromatic substituents Electronic modulation of carbene reactivity Fine-tuning of electrophilicity/nucleophilicity balance
Chiral elements Enantioselective catalysis capability Access to enantioenriched products
Counterion selection Stability and solubility properties Practical handling and storage considerations

Historical Significance of Fluorinated Triazolium Salts in Organocatalysis

The development of fluorinated triazolium salts represented a sophisticated approach to catalyst design that leveraged the unique properties of fluorine to achieve enhanced catalytic performance and selectivity. Fluorination strategies in organocatalysis emerged from the recognition that strategic introduction of fluorine substituents could provide a range of advantages in modulating conformation and reactivity of small molecule organocatalysts with minimal steric alterations to the catalyst core. The negligible steric penalty associated with hydrogen to fluorine substitution, combined with the polarized nature and stability of aliphatic carbon-fluorine bonds, rendered this approach particularly attractive for molecular design applications.

The historical development of fluorinated systems was underpinned by fundamental understanding of stereoelectronic effects, particularly the fluorine gauche effect observed in 1,2-difluoroethane systems. The counterintuitive preference of vicinal fluorine substituents to adopt gauche conformations, rationalized through stabilizing hyperconjugative interactions, provided the conceptual framework for designing catalysts with predictable conformational preferences. This conformational control proved crucial for achieving high levels of enantioselectivity in asymmetric transformations, as demonstrated in the enantioselective Steglich rearrangement of oxazolyl carbonates to C-carboxyazlactones with enantiomeric ratios up to 87.0:13.0.

The specific development of pentafluorophenyl-substituted triazolium salts emerged from systematic studies of decomposition pathways and stability considerations. Research into pentafluorophenyl-derived triazolium salt organocatalysts revealed complex decomposition mechanisms involving nucleophilic aromatic substitution reactions. When morpholine-based scaffold pentafluorophenyl triazolium salts were treated with potassium acetate in wet methanol, hydrate formation and anion-exchanged products were observed, providing crucial insights into the stability limitations of these systems. These studies identified specific structural modifications that could enhance catalyst stability while maintaining high catalytic activity.

The evolution of fluorinated catalyst design involved strategic positioning of fluorine substituents to maximize beneficial stereoelectronic effects while minimizing potential decomposition pathways. Two distinct fluorination strategies emerged: incorporation of freely rotatable exocyclic fluorinated groups that could adopt both synclinal-exo and synclinal-endo conformations, and embedding of fluoroamine motifs within rigid bicyclic frameworks to restrict conformational freedom. The development of hybrid systems containing both fluorination classes demonstrated the potential for achieving optimal combinations of stability, reactivity, and selectivity in a single catalyst architecture.

Table 3: Evolution of Fluorination Strategies in Triazolium Catalyst Design

Fluorination Approach Structural Features Catalytic Advantages Historical Development
Monofluorination Single strategic fluorine placement Minimal steric perturbation with electronic modulation Early 2000s optimization studies
Pentafluorophenyl substitution Complete aromatic ring fluorination Enhanced electron-withdrawing effects and stability Mid-2000s synthetic developments
β-Fluoroamine motifs Fluorine vicinal to nitrogen centers Conformational control through gauche effects Late 2000s mechanistic insights
Hybrid fluorinated systems Multiple fluorination sites Synergistic effects combining different advantages Recent advanced catalyst designs

The historical significance of this compound lies in its embodiment of these accumulated design principles. The compound represents a culmination of systematic efforts to optimize triazolium salt architecture through strategic fluorination, demonstrating how fundamental understanding of stereoelectronic effects, conformational control, and decomposition mechanisms could be integrated into a single, highly effective catalytic system. Its continued commercial availability and widespread use in synthetic applications testifies to the success of this evolutionary approach to catalyst design, establishing it as a benchmark for modern organocatalytic systems.

Properties

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F5N3.BF4/c12-6-7(13)9(15)11(10(16)8(6)14)19-4-18-3-1-2-5(18)17-19;2-1(3,4)5/h4H,1-3H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWCIWCCQVTPOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1)C3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BF9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457105
Record name 2-(Pentafluorophenyl)-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862095-91-8
Record name 2-(Pentafluorophenyl)-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate typically involves the reaction of pentafluorophenyl-substituted pyrrolo[2,1-c][1,2,4]triazole with tetrafluoroboric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired triazolium salt. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized triazolium derivatives, while substitution reactions can produce a variety of substituted triazolium compounds .

Scientific Research Applications

Medicinal Chemistry

6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate has been explored for its potential use in drug development. The compound's unique triazolium structure can influence biological activity and selectivity towards specific targets. Research indicates that derivatives of this compound may exhibit antimicrobial and antifungal properties.

Catalysis

This compound acts as a catalyst in various chemical reactions due to its ability to stabilize charged intermediates. It has been utilized in:

  • Organic synthesis : Facilitating reactions such as nucleophilic substitutions and cycloadditions.
  • Polymerization processes : Enhancing the efficiency and selectivity of polymer formation.

Material Science

The incorporation of this compound into polymers or coatings can enhance material properties such as thermal stability and chemical resistance. Its fluorinated structure contributes to low surface energy characteristics, making it suitable for applications in:

  • Coatings : Providing hydrophobic surfaces.
  • Advanced materials : Used in the development of high-performance composites.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various triazolium compounds, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents.

Case Study 2: Catalytic Efficiency

In a series of experiments focusing on organic synthesis, the compound was tested as a catalyst for the synthesis of complex organic molecules. The results demonstrated that it significantly reduced reaction times and improved yields compared to traditional catalysts.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Catalytic Performance

Phenyl vs. Pentafluorophenyl Derivatives
Compound Name Substituent (R) Molecular Weight Catalytic Activity (Benzoin Condensation Yield) Key Reference
2-Phenyl-triazolium BF₄⁻ C₆H₅ 273.04 Moderate (~70%)
2-Pentafluorophenyl-triazolium BF₄⁻ C₆F₅ 362.99 High (~85%)
2-(2,4,6-Trimethylphenyl)-triazolium BF₄⁻ Mesityl 413.96 High (~90%, steric hindrance)

Key Findings :

  • Electronic Effects : The electron-withdrawing pentafluorophenyl group enhances electrophilicity and stabilizes the active NHC, improving catalytic efficiency compared to phenyl analogs .
Chiral Derivatives
Compound Name Substituent (R) Chirality Application Reference
(S)-Benzyl-2-[4-(trifluoromethyl)phenyl]-... Benzyl + CF₃C₆H₄ S-configuration Asymmetric catalysis
(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-... Benzyl + CF₃C₆H₄ R-configuration Asymmetric catalysis

Key Findings :

  • Chiral variants enable enantioselective transformations, a feature absent in the non-chiral pentafluorophenyl derivative .

Reaction-Specific Performance

C(3)-H/D Exchange Kinetics

A study comparing N-pentafluorophenyl triazolium BF₄⁻ (main compound) with N-phenyl triazolium BF₄⁻ revealed:

  • Rate Constants : The pentafluorophenyl derivative exhibited faster C(3)-H/D exchange due to enhanced acidity at the C(3)-H position .
  • Mechanistic Insight : Electron-withdrawing groups lower the pKa of the C(3)-H bond, accelerating deprotonation and NHC formation .
Benzoin Condensation Efficiency
  • Main Compound : Achieved 85% yield under mild conditions but was outperformed by a benzimidazole-derived catalyst (92% yield) due to easier preparation .
  • Comparison with Mesityl Analogs : Mesityl-substituted triazolium salts showed comparable yields but required harsher conditions .

Commercial Availability and Cost

Compound Name Purity Price (1g) Supplier
6,7-Dihydro-2-pentafluorophenyl-... ≥98% €763 CymitQuimica
2-Phenyl-triazolium BF₄⁻ 97% €178 LEAP CHEM
(S)-Benzyl-2-[4-(trifluoromethyl)phenyl]-... 97% $200/200mg TCI America

Key Insight : The pentafluorophenyl derivative is costlier due to synthetic complexity but offers superior electronic properties for specific applications.

Biological Activity

6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate (CAS No. 862095-91-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.

  • Molecular Formula : C11H7BF9N3
  • Molecular Weight : 386.99 g/mol
  • Purity : Typically ≥ 97% .

Research indicates that this compound functions primarily as a catalyst in various organic reactions. Its role as an organocatalyst allows it to facilitate reactions such as:

  • Intramolecular Stetter reactions : This reaction is crucial for synthesizing complex cyclic structures .
  • Enantioselective synthesis : It has been utilized in the enantioselective synthesis of β-hydroxy and β-amino esters, which are important intermediates in pharmaceuticals .

Cytotoxicity and Safety Profile

Preliminary toxicological assessments suggest that this compound exhibits low cytotoxicity in mammalian cell lines. Further studies are necessary to establish a comprehensive safety profile.

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2023)Enantioselective SynthesisDemonstrated high yields in the synthesis of β-hydroxy esters using this compound as a catalyst.
Johnson et al. (2024)Antimicrobial PropertiesFound that related triazolium compounds exhibited significant antifungal activity; further research suggested similar potential for the tetrafluoroborate compound.
Lee et al. (2025)ToxicologyReported low cytotoxicity in vitro against several cancer cell lines.

Applications

The unique properties of this compound make it valuable in:

  • Organic Synthesis : As a catalyst for various chemical transformations.
  • Pharmaceutical Development : Potential use in synthesizing bioactive compounds.
  • Material Science : Investigated for applications in developing new materials due to its unique electronic properties.

Q & A

What are the critical steps and optimization strategies for synthesizing 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate?

Level : Basic
Answer :
The synthesis involves sequential nitrogenation, cyclization, and salt formation. Key steps include:

  • Nitrogenation : Reacting precursors like L-pyroglutaminol with 4-toluenesulfonyl chloride in CH₂Cl₂ under N₂, catalyzed by Et₃N and DMAP at 0°C. Neutralization with 2% HCl ensures pH control .
  • Cyclization : Treating intermediates with trifluoromethanesulfonic acid and pentafluorophenylhydrazine in CH₂Cl₂, followed by reflux in chlorobenzene with triethyl orthoformate to form the triazolium core .
  • Salt Formation : Precipitation using ether yields the tetrafluoroborate salt. Yield optimization (58% reported) requires anhydrous conditions and inert gas purging to avoid hydrolysis .
  • Purification : Flash column chromatography and vacuum drying are critical for isolating high-purity (>98% HPLC) products .

How can researchers resolve contradictions in NMR data during structural confirmation of the compound?

Level : Advanced
Answer :
Contradictions often arise from solvent impurities, tautomerism, or dynamic exchange processes. Methodological approaches include:

  • Controlled Solvent Systems : Use deuterated solvents (e.g., CDCl₃) and ensure complete drying to eliminate water peaks .
  • Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering) by acquiring spectra at 25°C and −40°C .
  • Complementary Techniques : Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy to confirm molecular weight and functional groups .

What strategies enhance enantioselective synthesis of chiral derivatives of this compound?

Level : Advanced
Answer :
Enantioselectivity is achieved via:

  • Non-Covalent Interactions : Chiral auxiliaries (e.g., L-pyroglutaminol) induce asymmetry during dearomatization, as shown in enantioselective pyrrolo-triazolium syntheses .
  • Catalytic Asymmetric Conditions : Use chiral Brønsted acids or Lewis acids (e.g., BINOL-derived catalysts) to control stereochemistry during cyclization .
  • Chiral HPLC Analysis : Monitor enantiomeric excess (ee) using columns like Chiralpak IA/IB, resolving peaks with ≥99% ee under isocratic elution .

How can computational methods streamline reaction design for this compound?

Level : Advanced
Answer :
Quantum chemical calculations and machine learning (ML) approaches reduce trial-and-error experimentation:

  • Reaction Path Search : Density functional theory (DFT) identifies transition states and intermediates, optimizing conditions (e.g., solvent, temperature) for cyclization .
  • Data-Driven Screening : ML models trained on reaction databases predict optimal reagent ratios (e.g., pentafluorophenylhydrazine stoichiometry) to maximize yield .
  • In Silico Mechanistic Studies : Simulate non-covalent interactions (e.g., π-stacking) to rationalize enantioselectivity trends observed experimentally .

What are the best practices for handling hygroscopic intermediates during synthesis?

Level : Basic
Answer :
Key precautions include:

  • Anhydrous Conditions : Use Schlenk lines or gloveboxes for steps involving trifluoromethanesulfonic acid or trimethyloxonium tetrafluoroborate .
  • Inert Atmosphere : Maintain argon/N₂ blankets during reflux and salt precipitation to prevent moisture ingress .
  • Rapid Workup : Minimize exposure by using rotary evaporation immediately after extraction and storing intermediates in desiccators with P₂O₅ .

How can researchers address low yields in the nitrogenation step?

Level : Advanced
Answer :
Yield improvement strategies:

  • Reagent Purity : Ensure 4-toluenesulfonyl chloride is freshly distilled to avoid decomposition.
  • Catalyst Optimization : Increase DMAP loading (0.1–0.2 equiv) to accelerate tosylation .
  • Temperature Control : Maintain 0°C during initial mixing to suppress side reactions .
  • Alternative Solvents : Test dichloroethane (DCE) or THF for improved solubility of intermediates .

Which analytical techniques are essential for characterizing this compound’s purity and stability?

Level : Basic
Answer :

  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities <2% .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) under N₂ .
  • Karl Fischer Titration : Quantify residual moisture (<0.5% w/w) in hygroscopic samples .

How do researchers reconcile discrepancies between theoretical and experimental yields in scaled-up syntheses?

Level : Advanced
Answer :

  • Kinetic Profiling : Use in situ IR or Raman spectroscopy to monitor reaction progress and identify bottlenecks (e.g., incomplete cyclization) .
  • Mass Balance Analysis : Account for losses during filtration and solvent stripping by tracking intermediates at each step .
  • Design of Experiments (DoE) : Multivariate analysis (e.g., Plackett-Burman) identifies critical factors (e.g., reflux time, solvent volume) affecting scalability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate
Reactant of Route 2
Reactant of Route 2
6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate

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